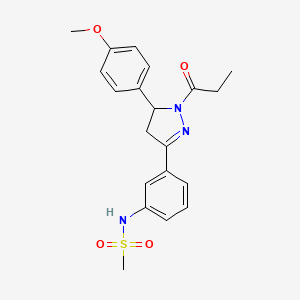

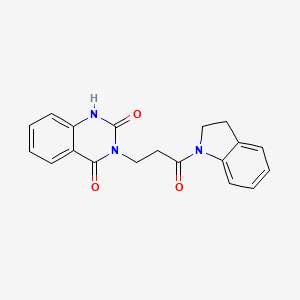

![molecular formula C20H22F3N5O2 B2749832 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide CAS No. 2034245-80-0](/img/structure/B2749832.png)

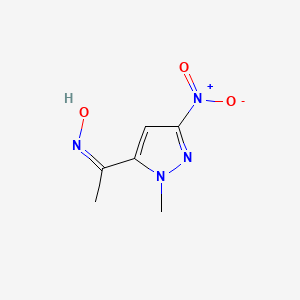

4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide” is a derivative of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine . This compound plays a scaffold’s role, which proper decoration leads to the desired activity .

Synthesis Analysis

The synthesis of this compound involves the use of building blocks based on the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine scaffold . The introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings, is shown . The efficacy of using NH-pyrazole carbonic acids as a key intermediate of the process is demonstrated .Chemical Reactions Analysis

The regioselectivity for direct insertion of the substituent to the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine core is discussed . The synthetic perspectives for using the functionalized 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine as a bifunctional scaffold is discussed .Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of compounds related to the specified chemical structure involves complex heterocyclic chemistry techniques. For example, the synthesis of substituted pyrazolo[4,3-c]pyridine-3-ols as novel fused heterobicycles involves the condensation of hydrazine hydrate, phenylhydrazine with piperidine-4-one derivatives through multi-step reactions, showcasing the versatility of pyrazolo-pyridine scaffolds in heterocyclic chemistry (Karthikeyan, Vijayakumar, & Sarveswari, 2014).

Therapeutic Targets and Biological Activities

Compounds with similar structural frameworks have been evaluated for their therapeutic potential in various studies. For instance, 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives were synthesized and evaluated as Mycobacterium tuberculosis pantothenate synthetase inhibitors, highlighting their potential as novel therapeutic agents against tuberculosis (Samala, Devi, Nallangi, Yogeeswari, & Sriram, 2013).

Chemical Reactions and Interactions

The interaction of enaminones with aminoheterocycles, leading to the synthesis of azolopyrimidines, azolopyridines, and quinolines, demonstrates the chemical reactivity of pyrazolo-pyridine derivatives and their potential as versatile intermediates for producing a wide range of heterocyclic compounds (Almazroa, Elnagdi, & El‐Din, 2004).

Novel Applications and Drug Design

Further research into N-arylpiperazinyl-N'-propylamino derivatives of heteroaryl amides has revealed their function as uroselective alpha 1-adrenoceptor antagonists, showcasing the therapeutic application potential of compounds within this chemical space for conditions like benign prostatic hyperplasia (Elworthy, Ford, Bantle, Morgans, Ozer, Palmer, Repke, Romero, Sandoval, Sjogren, Talamas, Vazquez, Wu, Arredondo, Blue, DeSousa, Gross, Kava, Lesnick, Vimont, Williams, Zhu, Pfister, & Clarke, 1997).

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of this compound is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapeutics .

Mode of Action

The compound acts as a core protein allosteric modulator (CpAM) . It effectively inhibits a broad range of nucleos(t)ide-resistant HBV variants . The interaction of the compound with its target results in the inhibition of the HBV DNA viral load .

Biochemical Pathways

The compound affects the HBV life cycle by interacting with the core protein . This interaction disrupts the normal function of the core protein, leading to a decrease in the HBV DNA viral load

Pharmacokinetics

It has been demonstrated that the lead compound can inhibit hbv dna viral load in a hbv aav mouse model through oral administration , suggesting good bioavailability.

Result of Action

The primary result of the compound’s action is the inhibition of the HBV DNA viral load . This leads to a decrease in the replication of the virus, thereby potentially reducing the severity of the infection .

Propiedades

IUPAC Name |

4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22F3N5O2/c21-20(22,23)14-4-3-5-15(12-14)25-19(30)27-10-8-26(9-11-27)18(29)16-13-24-28-7-2-1-6-17(16)28/h3-5,12-13H,1-2,6-11H2,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUVNUUHYNUMEFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=C(C=N2)C(=O)N3CCN(CC3)C(=O)NC4=CC=CC(=C4)C(F)(F)F)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22F3N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

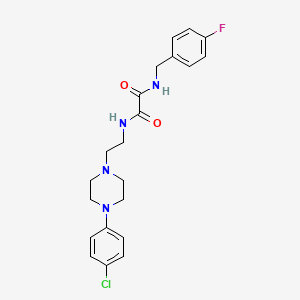

![Ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2749750.png)

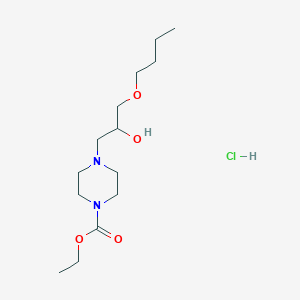

![5-(4-fluorobenzyl)-7-(morpholine-4-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2749755.png)

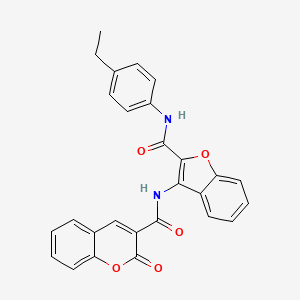

![2-[[1-[4-(Dimethylamino)benzoyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2749761.png)

![1-(3-chloro-2-methylphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2749764.png)